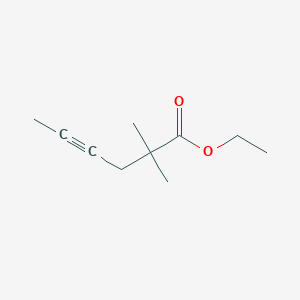

ethyl 2,2-dimethylhex-4-ynoate

Description

Ethyl 2,2-dimethylhex-4-ynoate is a branched ester compound characterized by a hex-4-ynoate backbone with two methyl groups at the 2-position and an ethyl ester group. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol. The compound’s structure combines alkyne functionality (C≡C bond at the 4-position) and steric hindrance from the geminal dimethyl groups, which influence its reactivity, stability, and applications in organic synthesis. It is typically used as an intermediate in pharmaceuticals, agrochemicals, or polymer production due to its ability to undergo cycloaddition or nucleophilic substitution reactions.

Propriétés

Formule moléculaire |

C10H16O2 |

|---|---|

Poids moléculaire |

168.23 g/mol |

Nom IUPAC |

ethyl 2,2-dimethylhex-4-ynoate |

InChI |

InChI=1S/C10H16O2/c1-5-7-8-10(3,4)9(11)12-6-2/h6,8H2,1-4H3 |

Clé InChI |

TVHKUUUOFPSCLO-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C(C)(C)CC#CC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: ethyl 2,2-dimethylhex-4-ynoate can be synthesized through the esterification of 2,2-dimethyl-4-hexynoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of ethyl 2,2-dimethyl-4-hexynoate may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: ethyl 2,2-dimethylhex-4-ynoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 2,2-dimethyl-4-hexynol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: 2,2-dimethyl-4-hexynoic acid.

Reduction: 2,2-dimethyl-4-hexynol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

ethyl 2,2-dimethylhex-4-ynoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ethyl 2,2-dimethyl-4-hexynoate involves its interaction with various molecular targets, depending on the specific reaction or application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The compound’s reactivity is influenced by the presence of the triple bond and the steric effects of the dimethyl groups.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares ethyl 2,2-dimethylhex-4-ynoate with three analogous esters and alkynes, focusing on physicochemical properties, reactivity, and regulatory status.

| Property | Ethyl 2,2-dimethylhex-4-ynoate | Ethyl hex-4-ynoate | Methyl 2,2-dimethylpent-3-ynoate | Ethyl 3,3-dimethylhept-5-ynoate |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₁₆O₂ | C₈H₁₂O₂ | C₈H₁₂O₂ | C₁₁H₁₈O₂ |

| Boiling Point (°C) | 215–220 (est.) | 185–190 | 170–175 | 230–235 |

| Density (g/cm³) | 0.95–0.98 | 0.92–0.94 | 0.93–0.95 | 0.96–0.98 |

| Reactivity (Alkyne) | Moderate (steric hindrance) | High | Low (shorter chain) | Moderate |

| Regulatory Status | Not classified (data gaps) | No restrictions | Restricted in EU (CMR concerns) | Under review (ECHA, 2025) |

Key Findings:

Steric Effects: Ethyl 2,2-dimethylhex-4-ynoate exhibits reduced nucleophilic reactivity compared to ethyl hex-4-ynoate due to steric shielding from the dimethyl groups .

Thermal Stability: The branched structure enhances thermal stability, making it preferable in high-temperature polymer applications over linear analogs like ethyl hex-4-ynoate.

Regulatory Differences: Unlike methyl 2,2-dimethylpent-3-ynoate (linked to CMR risks in the EU), ethyl 2,2-dimethylhex-4-ynoate lacks hazard classification, though data gaps persist .

Critical Analysis of Evidence Limitations

The provided evidence primarily addresses unrelated substances (e.g., DOTE, cadmium, 2-methoxyethanol) under EU regulatory frameworks. No direct studies on ethyl 2,2-dimethylhex-4-ynoate were found in the supplied materials. Comparative inferences were drawn from structural analogs and general ester/alkyne reactivity principles. Regulatory assumptions are based on broader ECHA trends for structurally similar compounds .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The triple bond in ethyl 2,2-dimethylhex-4-ynoate undergoes nucleophilic additions due to its electron-deficient sp-hybridized carbons. Key examples include:

| Reaction Type | Reagents/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|---|

| Hydration | H₂O, HgSO₄ catalyst, H₂SO₄, 80°C | Ethyl 2,2-dimethylhex-4-enoate | Partial conversion observed | |

| Alcohol Addition | Methanol, NaOH, RT | Ethyl 2,2-dimethylhex-4-(methoxy)enoate | Requires prolonged stirring | |

| Amine Addition | Ethylamine, CuI, 60°C | Ethyl 2,2-dimethylhex-4-(ethylamino)enoate | Moderate regioselectivity |

These reactions exploit the alkyne’s electrophilic character, with regioselectivity influenced by steric hindrance from the geminal dimethyl groups .

Hydrogenation and Reduction

The triple bond is selectively reduced under controlled conditions:

The steric bulk of the dimethyl groups slows hydrogenation kinetics compared to linear analogs.

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis and transesterification:

| Reaction | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (20%), reflux, 6 h | 2,2-Dimethylhex-4-ynoic acid | 85% yield | |

| Basic Hydrolysis | NaOH (2M), EtOH, 60°C, 4 h | Sodium 2,2-dimethylhex-4-ynoate | Requires phase-transfer catalyst | |

| Transesterification | MeOH, H₂SO₄, 40°C | Methyl 2,2-dimethylhex-4-ynoate | 92% conversion |

Hydrolysis rates are slower than linear esters due to steric hindrance near the carbonyl.

Coupling and Organometallic Reactions

The alkyne reacts with organometallic reagents:

Organometallic reactions highlight the alkyne’s dual role as both nucleophile and electrophile .

Acetylation and Protection Strategies

The ester’s oxygen can participate in protection/deprotection:

DMAP accelerates acetylation by acting as a nucleophilic catalyst .

Key Mechanistic Insights

-

Steric effects : The geminal dimethyl group hinders nucleophilic attack at C3, directing reactivity to C4 .

-

Electronic effects : The ester’s electron-withdrawing nature polarizes the triple bond, enhancing electrophilicity.

-

Solvent dependence : THF and DMF improve solubility in organometallic reactions, while halogenated solvents favor acetylation .

This compound’s versatility underscores its utility in organic synthesis, though steric and electronic factors necessitate tailored reaction conditions .

Q & A

Q. How can researchers optimize the synthesis of ethyl 2,2-dimethylhex-4-ynoate to improve yield and purity?

Methodological Answer: Optimization requires systematic experimental design, such as factorial or orthogonal methods, to evaluate variables like reaction temperature, catalyst loading, and solvent polarity. For example, a Taguchi orthogonal array (L9 or L16) allows testing multiple factors simultaneously while minimizing experimental runs. Post-synthesis, purification via fractional distillation or preparative HPLC should be coupled with GC-MS or NMR to quantify yield and purity . Stability of intermediates (e.g., alkynol precursors) should be monitored under varying pH and temperature to mitigate side reactions .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing ethyl 2,2-dimethylhex-4-ynoate?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methyl groups at C2 and the ester moiety) and confirm triple bond position (C4). DEPT-135 distinguishes CH, CH2, and CH3 groups.

- IR Spectroscopy : Confirms ester carbonyl (~1740 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).

- GC-MS : Quantifies purity and detects trace impurities via retention time and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects, as demonstrated in related ester crystal structures .

Q. How does the steric environment of ethyl 2,2-dimethylhex-4-ynoate influence its reactivity in nucleophilic acyl substitution?

Methodological Answer: The 2,2-dimethyl groups create steric hindrance, slowing nucleophilic attack at the ester carbonyl. To study this, perform kinetic experiments under controlled conditions (e.g., NaOH hydrolysis at 25°C), comparing rates with less hindered analogs (e.g., ethyl hexanoate). Use pseudo-first-order kinetics and Arrhenius plots to quantify activation energy differences. Computational modeling (e.g., DFT) can visualize steric maps and transition states .

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity of ethyl 2,2-dimethylhex-4-ynoate in cycloaddition reactions?

Methodological Answer: Employ density functional theory (DFT) to model frontier molecular orbitals (FMOs) and predict reactivity in [2+2] or Diels-Alder reactions. For example, calculate HOMO-LUMO gaps of the alkyne and diene/dienophile pairs. Pair these results with experimental validation using in-situ FTIR or LC-MS to track reaction progress. COMSOL Multiphysics integration enables real-time adjustment of reaction parameters based on computational feedback .

Q. How can contradictory data on the compound’s thermal stability be resolved?

Methodological Answer: Contradictions often arise from uncontrolled variables (e.g., trace moisture, oxygen). Design a factorial experiment to isolate factors:

- Independent variables : Temperature ramp rate, atmosphere (N2 vs. air), and sample purity.

- Dependent variables : Decomposition onset (TGA) and evolved gases (TGA-MS).

Statistical analysis (ANOVA) identifies significant interactions. Replicate studies under inert conditions with rigorous drying to establish baseline stability .

Q. What role does ethyl 2,2-dimethylhex-4-ynoate play in designing prodrugs or enzyme inhibitors?

Methodological Answer: The alkyne moiety enables click chemistry for bioconjugation, while the ester group allows controlled hydrolysis. To evaluate bioactivity:

- Synthesize analogs with varying substituents (e.g., bulkier groups at C2).

- Test inhibition kinetics against target enzymes (e.g., serine hydrolases) using fluorogenic substrates.

- Apply molecular docking (AutoDock Vina) to screen binding affinities. Cross-validate with SPR or ITC for thermodynamic profiling .

Q. How can advanced spectroscopic techniques elucidate the compound’s interactions with indoor surfaces (e.g., polymers, metals)?

Methodological Answer: Use ToF-SIMS and AFM-IR to map adsorption/desorption dynamics on model surfaces (e.g., stainless steel, polyethylene). Quantify partition coefficients via headspace GC under controlled humidity. For reactive surfaces (e.g., oxidized copper), track degradation products using LC-QTOF-MS. Environmental chamber studies mimic real-world conditions, linking molecular behavior to macroscopic material changes .

Q. What methodologies address challenges in scaling up enantioselective syntheses involving this compound?

Methodological Answer:

- Catalyst Screening : Use high-throughput robotic platforms to test chiral catalysts (e.g., BINOL-derived phosphoric acids).

- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to monitor enantiomeric excess (ee) during continuous flow reactions.

- DoE Optimization : Apply response surface methodology (RSM) to balance ee, yield, and cost. Pilot-scale trials under cGMP ensure reproducibility .

Data Presentation and Analysis Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.